4-Amino-3,5-diethyl-3-methyl-piperidine
Description
No explicit data on this compound exists in the provided evidence. The name suggests a piperidine ring substituted with ethyl, methyl, and amino groups. Piperidine derivatives are commonly used in pharmaceuticals, agrochemicals, or as ligands in catalysis. However, without specific literature or experimental data, its properties, synthesis, or applications cannot be authoritatively discussed .
Properties
Molecular Formula |
C10H22N2 |
|---|---|
Molecular Weight |
170.30 g/mol |
IUPAC Name |
3,5-diethyl-3-methylpiperidin-4-amine |
InChI |
InChI=1S/C10H22N2/c1-4-8-6-12-7-10(3,5-2)9(8)11/h8-9,12H,4-7,11H2,1-3H3 |
InChI Key |
BLYBATJMKNZTLN-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CNCC(C1N)(C)CC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
While the target compound is absent in the evidence, comparisons can be drawn to structurally analogous chemicals:
4-Amino-3,5-dichloro-2,6-difluoropyridine
- Molecular Formula : C₅H₂Cl₂F₂N₂ (MW: 198.99 g/mol) .
- Properties : White to light yellow crystalline powder; stable under recommended storage conditions.
- Applications : Intermediate for synthesizing herbicides like Fluroxypyr .
- Comparison : Unlike the target compound, this pyridine derivative features halogen substituents (Cl, F) rather than ethyl/methyl groups. Halogens enhance electrophilic reactivity, making it suitable for agrochemical synthesis. Piperidine derivatives typically exhibit different steric and electronic profiles due to their saturated ring structure .
Picloram (4-Amino-3,5,6-trichloro-2-pyridinecarboxylic acid)
- Molecular Formula : C₆H₃Cl₃N₂O₂ (as the potassium salt: C₆H₂Cl₃KN₂O₂) .
- Properties : Registered as a herbicide but withdrawn due to soil residue concerns .
- Comparison : Picloram’s carboxylic acid group and trichloro substitution pattern contrast with the ethyl/methyl substituents of the target compound. These differences influence solubility, environmental persistence, and biological activity .
2-Amino-3,5-dinitropyridine
- Molecular Formula : C₅H₄N₄O₄ (MW: 184.11 g/mol).
- Properties : Melting point 192°C; used in custom synthetic applications .
- This highlights how substituent choice dictates stability and application .
Key Limitations in Available Data
Structural Discrepancies : Compounds in the evidence feature halogen, nitro, or carboxylic acid groups, which alter chemical behavior compared to ethyl/methyl substituents.
Recommendations for Further Research
To address the knowledge gap:
- Synthetic Studies : Explore alkylation reactions of piperidine precursors.
- Physicochemical Profiling : Measure melting/boiling points, solubility, and stability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
